3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring with fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process must be carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the fluorine atoms or the pyrrolidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, making it a potent inhibitor or modulator of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine derivative used in similar applications.
(S)-(+)-3-Fluoropyrrolidine hydrochloride: A stereoisomer of the compound with potential use as a building block for pharmaceutical agents.
Uniqueness
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFXSWWNVHQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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